![molecular formula C7H8N2O2 B160790 4-Amino-6-methylnicotinic acid CAS No. 127915-50-8](/img/structure/B160790.png)
4-Amino-6-methylnicotinic acid
Overview
Description
4-Amino-6-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. This compound is characterized by the presence of an amino group at the fourth position and a methyl group at the sixth position on the nicotinic acid ring.
Mechanism of Action
Target of Action
It is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in energy metabolism and DNA repair . It is known to interact with several targets, including the G protein-coupled receptors GPR109A and GPR109B .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Niacin, a structurally similar compound, is involved in various biochemical pathways, including glycolysis, the citrate cycle, and the metabolism of amino acids . It is plausible that 4-Amino-6-methylnicotinic acid may influence similar pathways.
Result of Action
Niacin is known to have a wide range of effects at the molecular and cellular levels, including reducing lipid levels, modulating energy metabolism, and influencing DNA repair processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil acidity has been shown to influence the uptake of amino acids by plants . Similarly, the gut microbiota’s composition can be influenced by host genetics
Biochemical Analysis
Biochemical Properties
4-Amino-6-methylnicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, which are involved in various metabolic pathways. The compound can act as a ligand, binding to these receptors and modulating their activity. Additionally, this compound has been shown to interact with certain enzymes involved in amino acid metabolism, influencing their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate specific signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. Additionally, the compound can influence enzyme activity by acting as an inhibitor or activator, thereby modulating metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes, such as those involved in the synthesis and degradation of amino acids, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution can influence its efficacy and activity, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the nitration of 6-methyl nicotinic acid followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and hydrogenation for reduction .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, amines, and oxides .
Scientific Research Applications
Medicinal Chemistry
4-Amino-6-MNA serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to be modified for various therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of nicotinic acids, including 4-Amino-6-MNA, exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown effectiveness against various bacterial strains, suggesting potential for development into new antibiotics .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play roles in disease processes. Its mechanism often involves binding to the active sites of enzymes, thereby blocking substrate access and altering metabolic pathways.
- Anti-inflammatory Properties : Studies have suggested that 4-Amino-6-MNA may possess anti-inflammatory effects, making it a candidate for treatments aimed at inflammatory diseases.
Agricultural Applications
4-Amino-6-MNA is also being explored for its utility in agriculture:
- Pesticide Development : The compound can be utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives may enhance pest resistance and crop yield by targeting specific biochemical pathways in pests .
- Plant Growth Regulators : There is potential for 4-Amino-6-MNA to function as a plant growth regulator, promoting growth or enhancing stress resistance in crops .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of 4-Amino-6-MNA against common pathogens such as E. coli and S. aureus. The results indicated that certain modifications significantly enhanced antibacterial activity, suggesting a pathway for developing new antibiotics based on this compound.
Case Study 2: Enzyme Inhibition
Research involving the inhibition of specific metabolic enzymes by 4-Amino-6-MNA showed promising results in modulating pathways associated with cancer progression. By blocking these enzymes, the compound could potentially slow down tumor growth, warranting further investigation into its therapeutic applications.
Comparison with Similar Compounds
- 6-Amino-4-methylnicotinic acid
- 2-Amino-4-methyl-5-pyridinecarboxylic acid
- 3-Pyridinecarboxylic acid, 6-amino-4-methyl
Comparison: 4-Amino-6-methylnicotinic acid is unique due to the specific positioning of the amino and methyl groups on the nicotinic acid ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the amino group at the fourth position enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
4-Amino-6-methylnicotinic acid (4A6MNA) is a derivative of nicotinic acid, characterized by its unique molecular structure which includes an amino group at the fourth position and a methyl group at the sixth position on the pyridine ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in metabolic regulation and enzyme modulation.
- Molecular Formula : C7H8N2O2
- Molecular Weight : 152.15 g/mol
- Chemical Structure : The presence of the amino and methyl groups significantly influences its reactivity and interaction with biological targets.
4A6MNA exhibits its biological effects primarily through interaction with nicotinic acid receptors and various enzymes involved in metabolic pathways. Its mode of action includes:
- Modulation of Lipid Metabolism : Similar to niacin, it can decrease lipid levels by affecting triglyceride synthesis in the liver and modulating lipolysis in adipose tissue.
- Cellular Signaling : The compound influences cell signaling pathways, gene expression, and cellular metabolism, impacting processes such as proliferation, differentiation, and apoptosis.
1. Enzyme Interactions
4A6MNA acts as a ligand for nicotinic acid receptors, which are crucial in several metabolic pathways. It has been shown to modulate the activity of enzymes involved in amino acid metabolism, influencing their catalytic functions.
2. Antimicrobial Properties
Research indicates that derivatives of 4A6MNA exhibit antimicrobial activities against various pathogens. For instance, studies have demonstrated that related compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
3. Effects on Cellular Metabolism
The compound has been observed to enhance metabolic activity at low doses while exhibiting toxic effects at higher concentrations. In animal models, it was noted that:
- Low Doses : Beneficial effects on cellular function and metabolic activity.
- High Doses : Potential for cellular damage and disruption of metabolic processes.
Case Study 1: Metabolic Regulation
In a controlled laboratory setting, 4A6MNA was administered to rodent models to study its effects on lipid profiles. Results indicated a significant reduction in triglyceride levels and an increase in HDL cholesterol, suggesting a potential role in managing hyperlipidemia similar to niacin treatments .
Case Study 2: Antimicrobial Activity
A study conducted on methyl derivatives of 4A6MNA demonstrated effective antimicrobial action against Staphylococcus aureus and Escherichia coli using broth microdilution methods. The findings suggest that modifications in the chemical structure can enhance the biological activity of nicotinic acid derivatives .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | C7H8N2O2 | Modulates lipid metabolism |
6-Amino-4-methylnicotinic acid | C7H8N2O2 | Antimicrobial properties |
2-Amino-6-methylnicotinic acid | C7H8N2O2 | Potential neuroprotective effects |
Properties
IUPAC Name |
4-amino-6-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQVMYMTQCNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562664 | |
Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127915-50-8 | |
Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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